6-Aminopyridine-3-sulfonyl fluoride
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Overview
Description
6-Aminopyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H5FN2O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyridine-3-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group into the pyridine ring. One common method is the reaction of 6-aminopyridine with sulfonyl fluoride reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Aminopyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide or sulfonate derivatives .
Scientific Research Applications
6-Aminopyridine-3-sulfonyl fluoride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Aminopyridine-3-sulfonyl fluoride involves the interaction of its sulfonyl fluoride group with nucleophilic residues in target molecules. This interaction can lead to the covalent modification of proteins, enzymes, or other biomolecules, affecting their function and activity . The compound’s ability to form stable covalent bonds with specific amino acid residues makes it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
6-Aminopyridine-3-sulfonyl chloride: Similar in structure but with a chloride group instead of fluoride.
Pentachloropyridine: A perhalogenated pyridine with broad applications in organic synthesis.
Uniqueness: 6-Aminopyridine-3-sulfonyl fluoride is unique due to its fluorinated sulfonyl group, which imparts distinct chemical reactivity and stability compared to its chlorinated counterparts. This makes it particularly useful in applications requiring high specificity and stability .
Properties
Molecular Formula |
C5H5FN2O2S |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
6-aminopyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H5FN2O2S/c6-11(9,10)4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) |
InChI Key |
QKDLIBRLGJTOCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)F)N |
Origin of Product |
United States |
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